molecular formula C15H14N2OS B5690474 2-[(2-methoxybenzyl)thio]-1H-benzimidazole

2-[(2-methoxybenzyl)thio]-1H-benzimidazole

Cat. No. B5690474
M. Wt: 270.4 g/mol
InChI Key: WLGDHWVTVNQGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxybenzyl)thio]-1H-benzimidazole, also known as MBTBI, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been found to possess various biological activities, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-[(2-methoxybenzyl)thio]-1H-benzimidazole is not fully understood. However, it has been suggested that 2-[(2-methoxybenzyl)thio]-1H-benzimidazole induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-[(2-methoxybenzyl)thio]-1H-benzimidazole has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-[(2-methoxybenzyl)thio]-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial strains, and reduce inflammation. Additionally, 2-[(2-methoxybenzyl)thio]-1H-benzimidazole has been found to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-methoxybenzyl)thio]-1H-benzimidazole is its ability to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy. Additionally, 2-[(2-methoxybenzyl)thio]-1H-benzimidazole has been found to inhibit the growth of bacterial strains, making it a potential candidate for the development of new antibiotics. However, one limitation of 2-[(2-methoxybenzyl)thio]-1H-benzimidazole is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of 2-[(2-methoxybenzyl)thio]-1H-benzimidazole in scientific research. One potential direction is the development of new cancer therapies based on 2-[(2-methoxybenzyl)thio]-1H-benzimidazole. Additionally, 2-[(2-methoxybenzyl)thio]-1H-benzimidazole may be used in the development of new antibiotics to combat bacterial infections. Furthermore, the antioxidant properties of 2-[(2-methoxybenzyl)thio]-1H-benzimidazole may be beneficial for the treatment of various diseases. Further research is needed to fully understand the potential applications of 2-[(2-methoxybenzyl)thio]-1H-benzimidazole in scientific research.

Synthesis Methods

2-[(2-methoxybenzyl)thio]-1H-benzimidazole can be synthesized by the reaction of 2-mercaptobenzimidazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 2-[(2-methoxybenzyl)thio]-1H-benzimidazole.

Scientific Research Applications

2-[(2-methoxybenzyl)thio]-1H-benzimidazole has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-bacterial properties. It has been studied extensively for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Furthermore, 2-[(2-methoxybenzyl)thio]-1H-benzimidazole has also been found to inhibit the growth of various bacterial strains, making it a promising candidate for use in the development of new antibiotics.

properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-14-9-5-2-6-11(14)10-19-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGDHWVTVNQGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-benzylsulfanyl)-1H-benzoimidazole

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